5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically proceeds at room temperature and involves the formation of an oxazoline intermediate, which is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) as a heterogeneous reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the purification processes, are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.
Scientific Research Applications
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial and cytotoxic activities.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is unique due to the presence of both a thienyl and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) |
InChI Key |
MRGSINMKGWNQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.